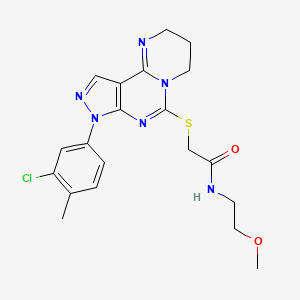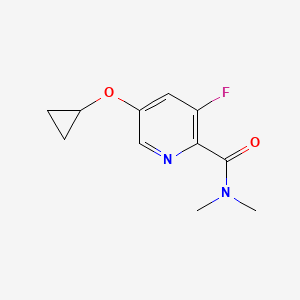![molecular formula C13H12N2O2 B15174420 2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)
2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid is an organic compound with the molecular formula C13H12N2O2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a phenylacetic acid moiety attached to a methylpyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid typically involves the reaction of 3-methylpyrazine with a suitable phenylacetic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 3-methylpyrazine with a halogenated phenylacetic acid under palladium catalysis . The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize production costs. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can influence various signaling pathways and biochemical processes.
類似化合物との比較
Similar Compounds
2-[4-(3-Methylpyrazin-2-yl)phenyl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-[4-(3-Methylpyrazin-2-yl)phenyl]butanoic acid: Contains a butanoic acid group, leading to different physicochemical properties.
2-[4-(3-Methylpyrazin-2-yl)phenyl]ethanol: The carboxylic acid group is replaced with an alcohol group.
Uniqueness
2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid is unique due to its specific combination of a pyrazine ring and a phenylacetic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC名 |
2-[4-(3-methylpyrazin-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C13H12N2O2/c1-9-13(15-7-6-14-9)11-4-2-10(3-5-11)8-12(16)17/h2-7H,8H2,1H3,(H,16,17) |
InChIキー |
SWSWXBFGELVZKR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Methylsulfanyl)methyl]pyrrolidine oxalate](/img/structure/B15174345.png)
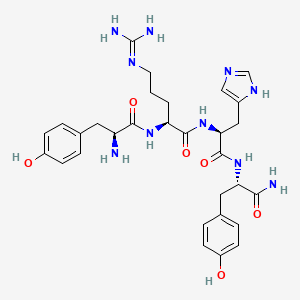
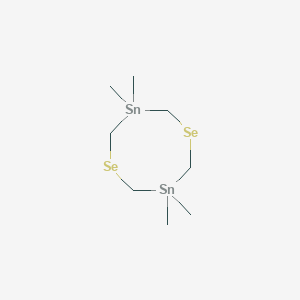
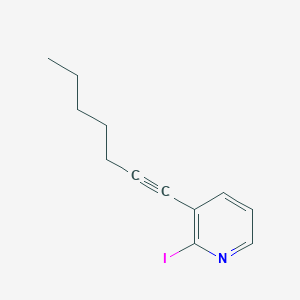
![N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B15174376.png)
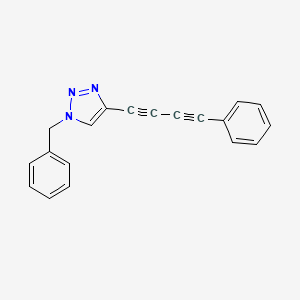
![(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol](/img/structure/B15174388.png)
![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B15174395.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B15174400.png)
![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)
